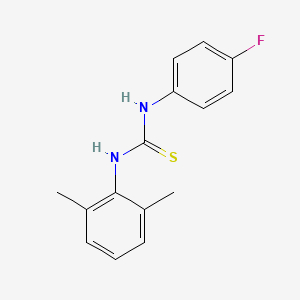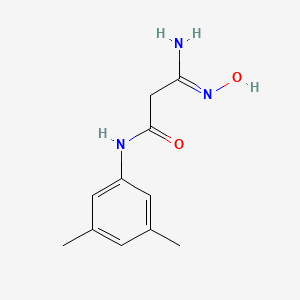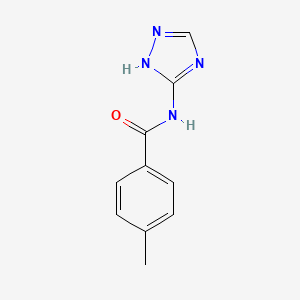
3-(4-chloro-3-nitrophenyl)-N-(3,4-dimethylphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-chloro-3-nitrophenyl)-N-(3,4-dimethylphenyl)acrylamide, also known as CNPAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CNPAA is a yellow crystalline solid that is soluble in organic solvents and has a molecular weight of 344.8 g/mol.
Wissenschaftliche Forschungsanwendungen
3-(4-chloro-3-nitrophenyl)-N-(3,4-dimethylphenyl)acrylamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 3-(4-chloro-3-nitrophenyl)-N-(3,4-dimethylphenyl)acrylamide has shown promising results as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential use as a fluorescent probe for imaging biological systems. In materials science, 3-(4-chloro-3-nitrophenyl)-N-(3,4-dimethylphenyl)acrylamide has been used as a building block for the synthesis of novel materials with unique properties. In organic synthesis, 3-(4-chloro-3-nitrophenyl)-N-(3,4-dimethylphenyl)acrylamide has been used as a versatile reagent for the synthesis of various compounds.
Wirkmechanismus
The mechanism of action of 3-(4-chloro-3-nitrophenyl)-N-(3,4-dimethylphenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in cell growth and proliferation. 3-(4-chloro-3-nitrophenyl)-N-(3,4-dimethylphenyl)acrylamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a key role in the degradation of extracellular matrix proteins. By inhibiting MMP activity, 3-(4-chloro-3-nitrophenyl)-N-(3,4-dimethylphenyl)acrylamide can prevent the spread of cancer cells and promote apoptosis.
Biochemical and Physiological Effects:
3-(4-chloro-3-nitrophenyl)-N-(3,4-dimethylphenyl)acrylamide has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 3-(4-chloro-3-nitrophenyl)-N-(3,4-dimethylphenyl)acrylamide can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. It has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. In addition, 3-(4-chloro-3-nitrophenyl)-N-(3,4-dimethylphenyl)acrylamide has been shown to have anti-inflammatory and antioxidant properties, which may have therapeutic applications in various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(4-chloro-3-nitrophenyl)-N-(3,4-dimethylphenyl)acrylamide is its versatility as a reagent in organic synthesis. It can be easily synthesized and used in a wide range of reactions, making it a valuable tool for synthetic chemists. In addition, 3-(4-chloro-3-nitrophenyl)-N-(3,4-dimethylphenyl)acrylamide has shown promising results as an anticancer agent and fluorescent probe, which may have important applications in medicine and biology.
However, there are also limitations to the use of 3-(4-chloro-3-nitrophenyl)-N-(3,4-dimethylphenyl)acrylamide in lab experiments. One of the main limitations is its toxicity, which may limit its use in certain applications. In addition, 3-(4-chloro-3-nitrophenyl)-N-(3,4-dimethylphenyl)acrylamide is a relatively new compound, and more research is needed to fully understand its properties and potential applications.
Zukünftige Richtungen
There are many potential future directions for research on 3-(4-chloro-3-nitrophenyl)-N-(3,4-dimethylphenyl)acrylamide. One area of interest is the development of 3-(4-chloro-3-nitrophenyl)-N-(3,4-dimethylphenyl)acrylamide-based materials with unique properties, such as fluorescence or conductivity. Another area of interest is the development of 3-(4-chloro-3-nitrophenyl)-N-(3,4-dimethylphenyl)acrylamide-based anticancer drugs with improved efficacy and reduced toxicity. In addition, more research is needed to fully understand the mechanism of action of 3-(4-chloro-3-nitrophenyl)-N-(3,4-dimethylphenyl)acrylamide and its potential applications in various fields.
Conclusion:
In conclusion, 3-(4-chloro-3-nitrophenyl)-N-(3,4-dimethylphenyl)acrylamide is a versatile and promising compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. While more research is needed to fully understand its properties and potential applications, 3-(4-chloro-3-nitrophenyl)-N-(3,4-dimethylphenyl)acrylamide has already shown promising results as an anticancer agent and fluorescent probe. With continued research, 3-(4-chloro-3-nitrophenyl)-N-(3,4-dimethylphenyl)acrylamide may become an important tool for scientists in a wide range of fields.
Synthesemethoden
The synthesis of 3-(4-chloro-3-nitrophenyl)-N-(3,4-dimethylphenyl)acrylamide involves the reaction of 4-chloro-3-nitroaniline with 3,4-dimethylphenylacrylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure 3-(4-chloro-3-nitrophenyl)-N-(3,4-dimethylphenyl)acrylamide.
Eigenschaften
IUPAC Name |
(E)-3-(4-chloro-3-nitrophenyl)-N-(3,4-dimethylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3/c1-11-3-6-14(9-12(11)2)19-17(21)8-5-13-4-7-15(18)16(10-13)20(22)23/h3-10H,1-2H3,(H,19,21)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZDZZRXPVJOKY-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)/C=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-chloro-3-nitrophenyl)-N-(3,4-dimethylphenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-chloro-2-fluorobenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5797795.png)
![methyl 2-({[(4,6-dimethyl-2-pyridinyl)amino]carbonyl}amino)benzoate](/img/structure/B5797799.png)



![4-methyl-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclopentan]-5(7H)-one](/img/structure/B5797813.png)
![methyl 5-[(4-tert-butylbenzoyl)amino]-2-chlorobenzoate](/img/structure/B5797821.png)
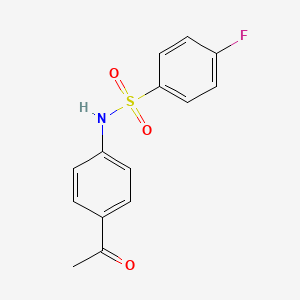
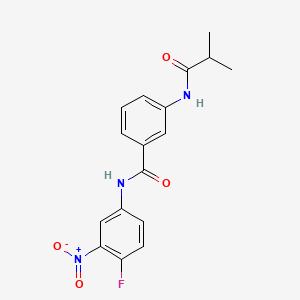
![N-[3-(acetylamino)-4-methylphenyl]-4-chlorobenzamide](/img/structure/B5797827.png)
![N-[3-(acetylamino)phenyl]-2-(4-biphenylyl)acetamide](/img/structure/B5797843.png)
